molecular formula C6H5BF3NO3 B2756482 5-(Trifluoromethoxy)pyridin-3-ylboronic acid CAS No. 1293389-50-0

5-(Trifluoromethoxy)pyridin-3-ylboronic acid

Cat. No. B2756482
CAS RN: 1293389-50-0
M. Wt: 206.92
InChI Key: BITCKTNTOZHVSE-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)pyridin-3-ylboronic acid is a chemical compound with the CAS Number: 1293389-50-0 . It has a molecular weight of 206.92 and its IUPAC name is 5-(trifluoromethoxy)-3-pyridinylboronic acid . It is typically stored at a temperature of 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BF3NO3/c8-6(9,10)14-5-1-4(7(12)13)2-11-3-5/h1-3,12-13H . This indicates the molecular structure of the compound, including the presence of boron, fluorine, nitrogen, and oxygen atoms.


Chemical Reactions Analysis

As mentioned earlier, this compound is often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of a boronic acid with a halide or pseudo-halide using a palladium catalyst .

It has a molecular weight of 206.92 and is stored at a temperature of 4°C . It is slightly soluble in water .

Scientific Research Applications

Catalyst in Chemical Synthesis

5-(Trifluoromethoxy)pyridin-3-ylboronic acid serves as a pivotal compound in the synthesis of complex molecules. For instance, it has been used in the synthesis of sulfonamides as terminators of cationic cyclisations, highlighting its role in facilitating the formation of polycyclic systems efficiently (Haskins & Knight, 2002). This application underscores the acid's utility in enhancing the efficiency and selectivity of chemical reactions.

Material Science and Crystallography

In material science, the compound has been studied for its crystal structure and hydrogen-bonding capabilities. The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a related compound, demonstrates a water-bridged hydrogen-bonding network, which is crucial for understanding the material properties of these compounds (Ye & Tanski, 2020). Such studies are essential for the development of new materials with desired properties.

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, trifluoromethoxy and related fluorinated groups are frequently utilized for the modification of pharmaceuticals and agrochemicals, due to their ability to improve biological activity and stability. A notable application includes the catalyst-free and visible light-promoted trifluoromethylation and perfluoroalkylation of uracils and cytosines, offering a straightforward approach to synthesizing fluoroalkylated enaminones critical in pharmaceuticals (Huang et al., 2018).

Nuclear Medicine

Furthermore, derivatives of this compound are employed in the synthesis of radiolabeling precursors, such as for PET imaging probes. The synthesis of N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate demonstrates its application in preparing radiolabeled peptides for diagnostic purposes (Davis & Fettinger, 2018).

Synthetic Organic Chemistry

In synthetic organic chemistry, the compound is utilized for the construction of complex molecular architectures. For example, its involvement in the one-pot reactions for the modular synthesis of polysubstituted and fused pyridines showcases its efficiency in creating structurally diverse compounds under transition-metal catalyst-free conditions (Song et al., 2016).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[5-(trifluoromethoxy)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF3NO3/c8-6(9,10)14-5-1-4(7(12)13)2-11-3-5/h1-3,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITCKTNTOZHVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)OC(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1293389-50-0
Record name (5-(trifluoromethoxy)pyridin-3-yl)boronic acid
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